Potassium 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-trifluoroborate
CAS No.:
Cat. No.: VC13806143
Molecular Formula: C8H11BF3KN2O
Molecular Weight: 258.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11BF3KN2O |
|---|---|
| Molecular Weight | 258.09 g/mol |
| IUPAC Name | potassium;trifluoro-[1-(oxan-2-yl)pyrazol-4-yl]boranuide |
| Standard InChI | InChI=1S/C8H11BF3N2O.K/c10-9(11,12)7-5-13-14(6-7)8-3-1-2-4-15-8;/h5-6,8H,1-4H2;/q-1;+1 |
| Standard InChI Key | BFCBDXMNLWLVRE-UHFFFAOYSA-N |
| SMILES | [B-](C1=CN(N=C1)C2CCCCO2)(F)(F)F.[K+] |
| Canonical SMILES | [B-](C1=CN(N=C1)C2CCCCO2)(F)(F)F.[K+] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three distinct moieties:
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A pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms.
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A tetrahydro-2H-pyran (THP) group, a six-membered oxygen-containing heterocycle commonly employed as a protecting group for alcohols and amines.
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A trifluoroborate (-BF₃K) anion, which enhances stability and solubility in polar solvents while maintaining reactivity in cross-coupling reactions.
The THP group is attached to the pyrazole’s nitrogen at position 1, while the trifluoroborate group occupies position 4 of the heterocycle. This spatial arrangement minimizes steric hindrance during catalytic processes, facilitating efficient bond formation.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₁BF₃KN₂O |
| Molecular Weight | 258.09 g/mol |
| IUPAC Name | Potassium trifluoro[1-(oxan-2-yl)pyrazol-4-yl]boranuide |
| SMILES | B-(F)(F)F.[K+] |
| InChI Key | BFCBDXMNLWLVRE-UHFFFAOYSA-N |
| PubChem CID | 71310895 |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically proceeds via a three-step sequence:
Step 1: Protection of Pyrazole
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole is synthesized by reacting pyrazole with dihydropyran under acidic conditions (e.g., HCl or p-toluenesulfonic acid). The THP group shields the pyrazole nitrogen, preventing undesired side reactions in subsequent steps .
Step 2: Boronation
The protected pyrazole undergoes boronation at position 4 using a boronating agent such as bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂). This yields the pinacol boronate ester intermediate.
Step 3: Trifluoroborate Formation
The boronate ester is treated with potassium hydrogen fluoride (KHF₂) in an aqueous methanol solution, displacing the pinacol group to form the potassium trifluoroborate salt. Purification via recrystallization or column chromatography affords the final product in yields exceeding 70%.
Industrial-Scale Production
Industrial synthesis emphasizes cost efficiency and scalability:
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Catalyst Optimization: Ligand-free palladium catalysts reduce metal contamination.
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Solvent Recycling: Methanol and water are recovered via distillation.
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Quality Control: HPLC and ICP-MS ensure purity (>95%) and low heavy-metal content (<10 ppm).
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling Reactions
As a trifluoroborate reagent, this compound participates in palladium-catalyzed couplings with aryl halides (X = Br, I, OTf) to form biaryl and heterobiaryl structures. Key advantages over boronic acids include:
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Enhanced Stability: Resists protodeboronation under basic conditions.
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Broader Substrate Scope: Compatible with electron-deficient and sterically hindered partners.
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Mild Reaction Conditions: Reactions often proceed at room temperature using aqueous bases (e.g., K₂CO₃).
Representative Reaction:
Synthesis of Pharmaceuticals
The compound has been employed in constructing kinase inhibitors and antiviral agents:
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Anticancer Agents: Pyrazole-containing compounds exhibit selective inhibition of EGFR and VEGFR kinases.
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Antiviral Drugs: Biaryl pyrazoles derived from this reagent show activity against HIV-1 protease.
Materials Science
Incorporating the THP-protected pyrazole into polymers enhances thermal stability and solubility, enabling applications in organic electronics and photoresists.
Recent Research and Future Directions
Advances in Catalysis
Recent studies explore nickel-catalyzed couplings with alkyl halides, expanding the compound’s utility to sp³-hybridized carbons. For example, Liu et al. (2024) demonstrated a 65% yield in the coupling of 1-bromooctane with this reagent using NiCl₂(dme)/dtbbpy.
Sustainable Synthesis
Efforts to replace palladium with iron- or cobalt-based catalysts aim to reduce costs and environmental impact. Preliminary results show promising activity under microwave irradiation.
Computational Insights
DFT calculations reveal that the THP group lowers the activation energy for transmetalation by stabilizing the palladium intermediate through weak O→Pd interactions.
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